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Proteinase, Bacillus subtilis, sutilain - 12211-28-8

Proteinase, Bacillus subtilis, sutilain

Catalog Number: EVT-1517117
CAS Number: 12211-28-8
Molecular Formula: C12H17O4PS2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Proteinase, Bacillus subtilis, sutilain is a serine protease enzyme produced by the bacterium Bacillus subtilis. It plays a crucial role in various biological processes, including the degradation of proteins in different environments. This enzyme is notable for its potential applications in biotechnology and industry due to its stability and activity under alkaline conditions.

Source

Bacillus subtilis is a Gram-positive, non-pathogenic bacterium commonly found in soil and the gastrointestinal tract of ruminants and humans. It is recognized for its ability to produce a variety of extracellular enzymes, including proteases. Sutilain is one such protease that has been isolated and characterized for its enzymatic properties. The production of sutilain can be optimized through various fermentation techniques, which influence its yield and activity.

Classification

Sutilain is classified as an alkaline serine protease (Enzyme Commission number 3.4.21.14) due to its optimal activity at alkaline pH levels. It belongs to the family of subtilisins, which are characterized by their ability to hydrolyze peptide bonds in proteins.

Synthesis Analysis

Methods

The synthesis of sutilain typically involves the fermentation of Bacillus subtilis strains that have been optimized for protease production. Various methods have been employed to enhance the yield of sutilain, including:

  • Fermentation Optimization: Factors such as temperature, pH, nutrient composition, and inoculation volume are systematically varied to identify optimal conditions for enzyme production.
  • Genetic Engineering: Strains may be genetically modified to enhance protease expression or activity.
  • Substrate Induction: Specific substrates can be used to induce higher levels of protease synthesis during fermentation.

Technical Details

For instance, a study indicated that using corn syrup powder and magnesium sulfate as nutrients significantly boosted sutilain production in Bacillus subtilis cultures. The optimal fermentation conditions were determined to be a temperature of 36°C, an initial pH of 8.0, and a fermentation period of 96 hours .

Molecular Structure Analysis

Structure

Sutilain exhibits a typical serine protease structure characterized by a catalytic triad consisting of serine, histidine, and aspartate residues. This structure facilitates the hydrolysis of peptide bonds in substrate proteins.

Data

The molecular weight of sutilain is approximately 37 kDa, as determined by SDS-PAGE analysis. The enzyme's active site contains essential residues that contribute to its catalytic mechanism .

Chemical Reactions Analysis

Reactions

Sutilain catalyzes the hydrolysis of peptide bonds in proteins, leading to the formation of smaller peptides and amino acids. This reaction is essential for protein degradation in various biological processes.

Technical Details

The enzyme operates optimally at alkaline pH levels (around pH 9), which enhances its stability and activity compared to other proteases that function better under neutral or acidic conditions . The reaction mechanism involves the formation of an acyl-enzyme intermediate during substrate binding.

Mechanism of Action

Process

The mechanism by which sutilain acts involves several key steps:

  1. Substrate Binding: The substrate protein binds to the active site of sutilain.
  2. Nucleophilic Attack: The hydroxyl group of the serine residue attacks the carbonyl carbon of the peptide bond, forming a tetrahedral intermediate.
  3. Formation of Acyl-Enzyme Intermediate: This intermediate leads to the release of the first product (the amino-terminal fragment).
  4. Water Molecule Activation: A water molecule then attacks the acyl-enzyme complex, regenerating the free enzyme and releasing the second product (the carboxy-terminal fragment).

Data

Studies have shown that sutilain exhibits high specificity for certain peptide sequences, making it effective for targeted proteolysis .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 37 kDa
  • Optimal Temperature: 60°C
  • Optimal pH: 9.0

Chemical Properties

Sutilain is stable under alkaline conditions and retains activity across a broad range of temperatures. Its enzymatic activity can be influenced by metal ions; for example, calcium ions enhance its stability while chelating agents like EDTA can inhibit its activity .

Applications

Sutilain has numerous scientific and industrial applications:

  • Biotechnology: Used in protein hydrolysis for producing bioactive peptides.
  • Food Industry: Employed in meat tenderization and dairy processing.
  • Pharmaceuticals: Potential use in drug formulation where protein degradation is necessary.
  • Research: Utilized as a tool for studying protein interactions and functions due to its specific cleavage properties.

Properties

CAS Number

12211-28-8

Product Name

Proteinase, Bacillus subtilis, sutilain

Molecular Formula

C12H17O4PS2

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